Acid-Catalyzed Hydration Reactivity: Dicyclopropylketene Is 22-Fold Less Reactive Than Diethylketene Under Acidic Conditions
Dicyclopropylketene (c-Pr₂C=C=O), generated directly by dehydrochlorination of 2,2-dicyclopropylacetyl chloride with Et₃N in THF, displays a striking and quantifiable reactivity divergence from its diethyl analog. In neutral H₂O/CH₃CN, c-Pr₂C=C=O and Et₂C=C=O exhibit identical hydration reactivity. However, under acid-catalyzed conditions, c-Pr₂C=C=O is 22 times less reactive than Et₂C=C=O [1]. This 22-fold attenuation is attributed to the inability of the β-cyclopropyl groups to directly stabilize the cationic transition state for protonation—a mechanistic feature unique to the bis-cyclopropyl substitution pattern. This differential acid-stability has direct implications for prodrug design and for synthetic sequences requiring acid-stable ketene intermediates.
| Evidence Dimension | Acid-catalyzed hydration rate constant (relative reactivity) |
|---|---|
| Target Compound Data | c-Pr₂C=C=O: relative reactivity = 1 (reference) under acidic conditions |
| Comparator Or Baseline | Et₂C=C=O: relative reactivity = 22 under identical acidic conditions |
| Quantified Difference | 22-fold lower reactivity for dicyclopropylketene under acid catalysis; equal reactivity in neutral water |
| Conditions | H₂O/CH₃CN solvent system; acid-catalyzed hydration kinetics; ketene generated from corresponding acyl chloride via Et₃N/THF dehydrochlorination |
Why This Matters
This directly measured 22-fold differential enables rational selection of 2,2-dicyclopropylacetyl chloride for synthetic routes or prodrug designs where stability under acidic conditions is critical, while diethylacetyl chloride-derived ketenes would hydrolyze substantially faster.
- [1] Allen AD, Baigrie LM, Gong L, Tidwell TT. Cyclopropylketenes: preparation and nucleophilic additions. Canadian Journal of Chemistry. 1991;69(1):138-145. doi:10.1139/v91-022 View Source
